Anolobine
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Overview
Description
Anolobine is an alkaloid compound that belongs to the aporphine class. It has been isolated from various plant species, particularly those in the Annonaceae family. This compound exhibits a range of biological activities, including antibacterial, antileishmanial, trypanocidal, antiplasmodial, and anti-acetylcholinesterase properties .
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Anolobine can be synthesized through several synthetic routes. One common method involves the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde, followed by a series of cyclization and reduction steps to form the aporphine skeleton .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources, particularly those in the Annonaceae family. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Anolobine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: N-substituted derivatives
Mechanism of Action
Anolobine exerts its effects through various mechanisms:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antiparasitic Activity: It inhibits key enzymes involved in the metabolic pathways of parasites, leading to their death.
Anti-Acetylcholinesterase Activity: this compound inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and enhanced cholinergic transmission.
Comparison with Similar Compounds
Anolobine is unique among aporphine alkaloids due to its broad spectrum of biological activities. Similar compounds include:
Roemeroline: Another aporphine alkaloid with moderate anti-acetylcholinesterase activity.
Asimilobine: Exhibits similar antimicrobial and antiparasitic activities.
Boldine: Known for its antioxidant and anti-inflammatory properties.
In comparison, this compound stands out due to its potent antimicrobial and antiparasitic activities, making it a valuable compound for further research and development .
Properties
CAS No. |
641-17-8 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-16-ol |
InChI |
InChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1 |
InChI Key |
LTSPCGWFQLHECP-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN[C@@H]2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
SMILES |
C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
Canonical SMILES |
C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |
641-17-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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